1H-Benzimidazole-2-carboxaldehyde, 2-(3-methyl-2(3H)-benzothiazolylidene)hydrazone
CAS No.: 66104-55-0
Cat. No.: VC18449059
Molecular Formula: C16H13N5S
Molecular Weight: 307.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66104-55-0 |
|---|---|
| Molecular Formula | C16H13N5S |
| Molecular Weight | 307.4 g/mol |
| IUPAC Name | N-(1H-benzimidazol-2-ylmethylideneamino)-3-methyl-1,3-benzothiazol-2-imine |
| Standard InChI | InChI=1S/C16H13N5S/c1-21-13-8-4-5-9-14(13)22-16(21)20-17-10-15-18-11-6-2-3-7-12(11)19-15/h2-10H,1H3,(H,18,19) |
| Standard InChI Key | IPTQQJXPUGMIFH-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=CC=CC=C2SC1=NN=CC3=NC4=CC=CC=C4N3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s molecular formula is C₁₆H₁₃N₅S, with a molecular weight of 307.4 g/mol. Its IUPAC name, N-(1H-benzimidazol-2-ylmethylideneamino)-3-methyl-1,3-benzothiazol-2-amine, reflects the fusion of benzimidazole and benzothiazole rings through a hydrazone linker (Fig. 1). The benzothiazole component contains a methyl group at position 3, which influences conformational stability and binding interactions.
Table 1: Fundamental chemical properties
| Property | Value |
|---|---|
| CAS No. | 66104-55-0 |
| Molecular Formula | C₁₆H₁₃N₅S |
| Molecular Weight | 307.4 g/mol |
| IUPAC Name | N-(1H-benzimidazol-2-ylmethylideneamino)-3-methyl-1,3-benzothiazol-2-amine |
Electronic and Steric Features
Density functional theory (DFT) calculations on analogous benzimidazole hydrazones reveal delocalized π-electrons across the heterocyclic systems, enhancing redox activity and radical scavenging potential . The methyl group on the benzothiazole ring introduces steric hindrance, which modulates solubility and target selectivity.
Synthesis and Optimization
Condensation Reaction
The compound is synthesized via condensation of 1H-benzimidazole-2-carboxaldehyde derivatives with 3-methyl-2(3H)-benzothiazolylidene hydrazine. Lewis acids (e.g., MnO₂) or transition metal catalysts accelerate imine bond formation, achieving yields >75% .
Table 2: Representative synthetic conditions
| Starting Material | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Benzimidazole-2-carboxaldehyde | MnO₂ | Ethanol | 78 |
| 3-Methylbenzothiazole hydrazine | FeCl₃ | THF | 82 |
Purification and Characterization
Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) isolates the product, which is characterized by:
-
FT-IR: N–H stretches (3370–3160 cm⁻¹), C=N (1600–1620 cm⁻¹) .
-
NMR: Distinct aromatic protons (δ 7.2–8.1 ppm), methyl singlet (δ 2.5 ppm) .
Biological Activities
Anthelmintic Efficacy
In vitro testing against Trichinella spiralis larvae demonstrated 100% mortality at 10 µM after 24 h, surpassing albendazole (85%) . The hydrazone bridge facilitates penetration into parasitic teguments, while the benzothiazole moiety disrupts mitochondrial function .
Table 3: Comparative biological activities
| Activity | Model System | Efficacy | Reference |
|---|---|---|---|
| Tubulin inhibition | MCF-7 cells | IC₅₀ = 1.2 µM | |
| Anthelmintic action | T. spiralis | 100% mortality |
Spectroscopic and Computational Insights
Spectroscopic Analysis
DFT Studies
DFT calculations (B3LYP/6-31G*) on related hydrazones predict high radical scavenging capacity via H-atom transfer (BDE = 78 kcal/mol) . Electron-donating groups (e.g., methoxy) enhance antioxidant activity by stabilizing phenoxyl radicals .
Future Directions
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